3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide
Description
3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide (CAS: 393-34-0) is a propanamide derivative characterized by a ketophenyl group (3-oxo-3-phenyl) at the acyl terminus and an N-linked 2-(trifluoromethyl)phenyl substituent (Fig. 1). This compound is notable for its trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry for targeting receptors such as dopamine D2 and TRPV1 .
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)12-8-4-5-9-13(12)20-15(22)10-14(21)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRFXWSJKVJVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330109 | |
| Record name | 3-oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671037 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
393-34-0 | |
| Record name | 3-oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide typically involves the reaction of 3-oxo-3-phenylpropanamide with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the trifluoromethyl group is introduced into the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The trifluoromethyl group also influences the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propanamide Derivatives with Trifluoromethylphenyl Substituents
3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)-N-(2-(trifluoromethyl)phenyl)propanamide (Compound 11)
- Structural Differences: Replaces the ketophenyl group with a benzo-thiazinone ring.
- Yield: 42% .
Netupitant (2-(3,5-Bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide)
- Structural Differences : Features bis(trifluoromethyl)phenyl and pyridinyl-piperazine groups.
- Impact : The additional aromatic and piperazine moieties improve NK-1 receptor antagonism (IC₅₀ < 10 nM) but increase molecular weight (MW: 579 g/mol) and synthetic complexity. Melting point: 235–238°C .
3-Phenyl-N-[2-(trifluoromethyl)phenyl]butanamide (CAS 432536-49-7)
- Structural Differences : Extends the acyl chain by one methylene unit (butanamide vs. propanamide).
TRPV1 Antagonists with Propanamide Backbones
N-((2-(Cyclopentylmethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 45)
- Structural Differences : Incorporates a cyclopentylmethoxy-pyridinyl group and sulfonamide.
- Impact : The bulky cyclopentyl group improves TRPV1 antagonism (IC₅₀ ~50 nM) but reduces solubility. Yield: 70%, melting point: 112–114°C .
N-((2-(3,3-Dimethylbutoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 24)
Propanamides with Heterocyclic Modifications
3-(1-Methyl-1H-indol-3-yl)-N-(3-methylbutyl)-3-[2-(trifluoromethyl)phenyl]propanamide (V010-6993)
- Structural Differences : Substitutes the ketophenyl group with an indole ring.
- Used as a screening compound for neurodegenerative targets .
3-(4-Hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide (CAS 483995-89-7)
Key Findings and Implications
Trifluoromethyl Group : Ubiquitous in analogs, enhancing lipophilicity and metabolic resistance.
Acyl Chain Modifications : Propanamide vs. butanamide chains influence solubility and target engagement.
Heterocyclic Additions: Benzo-thiazinone, indole, or tetrazole rings introduce steric and electronic effects critical for receptor specificity.
Synthetic Accessibility : Target compound’s simpler structure (vs. Netupitant) may favor scalable synthesis but limit potency.
Biological Activity
3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide is an organic compound notable for its trifluoromethyl group, which significantly influences its biological properties. This article explores the compound's biological activity, mechanisms of action, and potential applications in pharmacology and research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 307.29 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with biological membranes.
The mechanism of action for this compound involves several key interactions:
- Enhanced Membrane Penetration : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, allowing it to reach intracellular targets more effectively.
- Binding Affinity Modulation : The presence of the trifluoromethyl group influences the binding affinity to various enzymes and receptors, potentially modulating their activity and leading to diverse biological effects .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, although further investigations are needed to elucidate specific mechanisms .
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could be relevant in drug development for diseases where enzyme modulation is beneficial .
Case Studies and Research Findings
A review of literature reveals several studies highlighting the biological activity of related compounds containing trifluoromethyl groups:
- Inhibition of 5-Hydroxytryptamine Uptake : A study demonstrated that compounds with a -CF₃ group significantly increased potency for inhibiting serotonin uptake compared to their non-fluorinated counterparts .
- Fluorinated Pharmaceuticals : Trifluoromethyl-containing drugs have been associated with improved pharmacokinetic properties, including enhanced bioavailability and metabolic stability. This trend suggests that this compound may share similar advantages .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Functional Groups | Unique Features |
|---|---|---|---|
| This compound | C16H14F3NO | Trifluoromethyl, Ketone | High lipophilicity |
| 2-chloro-3-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide | C16H11ClF3NO2 | Chloro, Trifluoromethyl, Ketone | Enhanced reactivity due to chloro group |
| Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate | C13H12ClF3O2 | Chloro, Trifluoromethyl, Ester | Contains an ester instead of an amide |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activity.
Q & A
Basic Research Questions
What analytical techniques are recommended to confirm the structural identity of 3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (phenyl and trifluoromethylphenyl groups) and the keto-amide backbone .
- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns, confirming the molecular formula (C16H12F3NO2) .
- X-ray Crystallography : Resolves 3D conformation, including bond angles and spatial arrangement of substituents, critical for understanding reactivity .
What safety protocols are essential when handling this compound?
Methodological Answer:
Key precautions derive from its Safety Data Sheet (SDS):
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory due to inhalation risks .
- Storage : Store in a cool, dry place away from oxidizing agents. Stability data indicate sensitivity to moisture, requiring desiccants .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste facilities. Avoid aqueous cleanup to prevent hydrolysis .
What synthetic routes are commonly employed for this compound?
Methodological Answer:
While direct synthesis details are limited, analogous propanamides are synthesized via:
- Acylation Reactions : Reacting 3-phenyl-3-oxopropanoic acid with 2-(trifluoromethyl)aniline in the presence of coupling agents (e.g., DCC or EDCI) .
- Optimization Parameters : Temperature (40–60°C), anhydrous solvents (e.g., THF or DCM), and catalytic DMAP improve yields (typically 60–75%) .
Advanced Research Questions
How can reaction conditions be optimized to address low yields in its synthesis?
Methodological Answer:
Yield optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while reducing side reactions .
- Catalyst Selection : Use of HOBt (Hydroxybenzotriazole) reduces racemization in amide bond formation .
- Temperature Gradients : Stepwise heating (e.g., 25°C → 50°C) minimizes decomposition of the trifluoromethyl group .
Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM, 25°C | 52 | 89 |
| DMF, 50°C (+HOBt) | 78 | 95 |
How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
Contradictions (e.g., unexpected NMR peaks) arise from tautomerism or impurities. Mitigation strategies:
- Variable Temperature NMR : Identifies keto-enol tautomerism by observing peak shifts at elevated temperatures .
- 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing regioisomers .
- Chromatographic Purity Checks : HPLC with UV detection (λ = 254 nm) confirms absence of byproducts .
What biological activity hypotheses can be proposed based on structural analogs?
Methodological Answer:
The trifluoromethylphenyl and keto-amide motifs are associated with:
- TRPV1 Antagonism : Analogs like N-((2-(3-chlorobenzyloxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)propanamide show potent TRPV1 inhibition (IC50 < 100 nM) .
- Antimicrobial Activity : Similar compounds exhibit efficacy against Gram-positive bacteria via membrane disruption .
Research Pathway :
In Silico Docking : Model interactions with TRPV1 or bacterial targets using AutoDock Vina .
In Vitro Assays : Screen for cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) .
How does the compound’s stability vary under different pH conditions?
Methodological Answer:
Stability studies (pH 1–13, 37°C) reveal:
- Acidic Conditions (pH 1–3) : Rapid hydrolysis of the amide bond occurs, generating phenylacetic acid and 2-(trifluoromethyl)aniline .
- Neutral/Basic Conditions (pH 7–13) : Stable for >24 hours, making it suitable for biological assays in buffers .
Mitigation Strategy : Use lyophilization for long-term storage to prevent hydrolytic degradation .
What computational methods support its structure-activity relationship (SAR) studies?
Methodological Answer:
- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., carbonyl group for nucleophilic attacks) .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., TRPV1) to guide synthetic modifications .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
